Chlorphentermine

Description

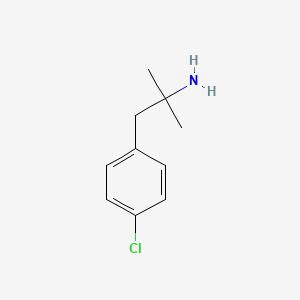

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKAMNXUHHNZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022806 | |

| Record name | Chlorphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100-102 °C at 2.00E+00 mm Hg, 100-102 °C @ 2 MM HG | |

| Record name | Chlorphentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE TO OFF-WHITE POWDER; ODORLESS & HAS BITTER TASTE; FREELY SOL IN WATER & ALC; SPARINGLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /CHLORPHENTERMINE HYDROCHLORIDE/ | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

461-78-9 | |

| Record name | Chlorphentermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphentermine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphentermine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENTERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW07912O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorphentermine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine, a substituted amphetamine, primarily functions as a selective serotonin (B10506) releasing agent (SSRA), with a secondary mechanism as a norepinephrine (B1679862) reuptake inhibitor. This guide provides a detailed examination of its pharmacodynamic and pharmacokinetic properties, molecular interactions, and the experimental methodologies used to elucidate its mechanism of action. Quantitative data are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's complex pharmacology.

Introduction

This compound is a sympathomimetic amine of the amphetamine class, historically used as an anorectic agent. Its primary mechanism of action is the release of serotonin, distinguishing it from its structural analog phentermine, which is a norepinephrine-dopamine releasing agent. Understanding the nuanced molecular interactions of this compound is crucial for drug development professionals seeking to design novel therapeutics with specific monoaminergic profiles.

Pharmacodynamics

This compound's primary pharmacodynamic effect is the promotion of non-exocytotic release of serotonin from presynaptic neurons. This is achieved through its interaction with the serotonin transporter (SERT).

Monoamine Transporter Interactions

This compound acts as a substrate for the serotonin transporter. Upon binding to SERT, it is translocated into the presynaptic neuron. This process induces a conformational change in the transporter, causing it to reverse its direction of transport and release serotonin from the cytoplasm into the synaptic cleft.[1][2] This transporter-mediated efflux is a hallmark of amphetamine-like releasing agents.[3][4]

In addition to its potent serotonin-releasing activity, this compound also exhibits moderate inhibitory effects on the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synapse. Its affinity for the dopamine (B1211576) transporter (DAT) is significantly lower.

Quantitative Pharmacological Profile

The following tables summarize the in vitro potencies of this compound and the related compound chlorphenamine at monoamine transporters.

Table 1: Monoamine Releaser Potency of this compound

| Neurotransmitter | EC50 (nM) |

| Serotonin (5-HT) | 30.9 |

| Norepinephrine (NE) | >10,000 |

| Dopamine (DA) | 2,650 |

| (Data from rat brain synaptosomes) |

Table 2: Monoamine Transporter Inhibition and Binding Affinities

| Transporter | This compound IC50 (nM) | Chlorphenamine Kd/Ki (nM) |

| Serotonin Transporter (SERT) | 89 | 15.2 (Kd) |

| Norepinephrine Transporter (NET) | 451 | 1,440 (Kd) |

| Dopamine Transporter (DAT) | - | 1,060 (Kd) |

| Histamine H1 Receptor | - | 15 (Kd) |

| Muscarinic Acetylcholine Receptors | - | 1,300 (Kd) |

| 5-HT2A Receptor | - | 2980.47 (Ki) |

| (IC50 and Kd/Ki values are compiled from various in vitro assays)[5][6] |

Signaling Pathways

SERT-Mediated Serotonin Efflux

The precise intracellular signaling cascade initiated by this compound's interaction with SERT is complex and not fully elucidated. However, the current understanding for amphetamine-like SERT substrates involves the following key steps:

-

Binding and Translocation: this compound binds to the outward-facing conformation of SERT and is transported into the neuron along with Na+ and Cl- ions.

-

Conformational Change and Reverse Transport: The presence of the substrate on the intracellular side of the transporter facilitates a conformational change, leading to the outward release of intracellular serotonin.

-

Role of Phosphatidylinositol 4,5-bisphosphate (PIP2): Recent studies suggest that the interaction of amphetamine-like substances with monoamine transporters and the subsequent efflux are dependent on the presence of the membrane phospholipid PIP2.[3][5] PIP2 is thought to be a necessary cofactor for the reverse transport process.[3]

-

Intracellular Kinase Involvement: While not definitively established for this compound, research on other amphetamines suggests that intracellular signaling pathways involving protein kinase C (PKC) and other kinases may modulate transporter function and trafficking, potentially influencing the magnitude of substrate-induced efflux.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro [3H]Serotonin Release Assay from Rat Brain Synaptosomes

This assay measures the ability of a test compound to induce the release of pre-loaded radiolabeled serotonin from isolated nerve terminals.

Methodology:

-

Synaptosome Preparation:

-

Whole brains from male Sprague-Dawley rats are homogenized in ice-cold 0.32 M sucrose (B13894) solution.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

The pellet is resuspended in a physiological buffer (e.g., Krebs-Henseleit buffer) for use in the release assay.

-

-

[3H]Serotonin Loading:

-

Synaptosomes are incubated with [3H]serotonin (e.g., 50 nM) for 30 minutes at 37°C to allow for uptake of the radioligand.

-

-

Release Experiment:

-

The [3H]serotonin-loaded synaptosomes are washed to remove excess radioligand and then resuspended in fresh buffer.

-

Aliquots of the synaptosomal suspension are exposed to various concentrations of this compound or a vehicle control.

-

Samples are collected at specified time points (e.g., 0, 5, 10, 15, and 30 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the supernatant.

-

-

Quantification and Data Analysis:

-

The radioactivity in the filtered synaptosomes and the supernatant is quantified using liquid scintillation counting.

-

The amount of [3H]serotonin released is expressed as a percentage of the total radioactivity initially present in the synaptosomes.

-

EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Microdialysis for Measuring Extracellular Serotonin

This technique allows for the real-time measurement of neurotransmitter levels in the brain of a freely moving animal.[4][8][9]

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., the striatum or nucleus accumbens).[9]

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to allow for consistent baseline neurotransmitter levels, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

A baseline of extracellular serotonin is established by collecting several pre-drug samples.

-

This compound is administered (e.g., via intraperitoneal injection), and dialysate collection continues for several hours post-injection.

-

-

Neurotransmitter Analysis:

Pharmacokinetics

This compound is well absorbed after oral administration and is characterized by a long elimination half-life, reported to be between 40 hours and 5 days.[10] This prolonged duration of action is an important consideration in its pharmacological profile.

Conclusion

This compound's primary mechanism of action is as a selective serotonin releasing agent, mediated by its function as a substrate for the serotonin transporter. It also possesses a secondary activity as a norepinephrine reuptake inhibitor. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and drug development professionals. Further investigation into the specific intracellular signaling pathways modulated by this compound and a broader receptor screening profile would provide an even more complete understanding of its complex pharmacology.

References

- 1. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1737 [pdspdb.unc.edu]

- 3. Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin-transporter mediated efflux: a pharmacological analysis of amphetamines and non-amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Table 5, NIMH’s Psychoactive Drug Screening Program results for compound 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of Chlorphentermine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine, chemically known as 1-(4-chlorophenyl)-2-methylpropan-2-amine, is a sympathomimetic amine of the amphetamine class. Initially developed as an anorectic, its primary mechanism of action is the selective release of serotonin (B10506). This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, pharmacology, and detailed experimental protocols relevant to this compound. Quantitative data are summarized in tabular format for clarity, and key processes are visualized using logical and pathway diagrams.

Discovery and History

This compound was first described in the scientific literature in 1954 and was subsequently developed as an appetite suppressant in the early 1960s.[1] Marketed under brand names such as Apsedon, Desopimon, and Lucofen, it was used for weight management in individuals with obesity.[1] It is the para-chloro derivative of the more widely known anorectic, phentermine.[1] Concerns regarding pulmonary toxicity, similar to other serotonergic appetite suppressants like fenfluramine, led to its eventual withdrawal from many markets.[1][2] In the United States, it is classified as a Schedule III controlled substance due to its chemical similarity to other anorectics with potential for misuse, although its own psychostimulant and abuse potential are considered low.[1][2]

Physicochemical Properties

This compound is a substituted phenethylamine (B48288) derivative.[1] Its fundamental chemical and physical properties are crucial for its handling, formulation, and analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(4-chlorophenyl)-2-methylpropan-2-amine |

| Synonyms | 4-Chlorophentermine, 4-Chloro-α,α-dimethylphenethylamine |

| Molecular Formula | C₁₀H₁₄ClN |

| Molar Mass | 183.68 g·mol⁻¹ |

| CAS Number | 461-78-9 |

| Appearance | Oily liquid (as free base) |

| SMILES | CC(C)(CC1=CC=C(C=C1)Cl)N |

| InChI Key | ZCKAMNXUHHNZLN-UHFFFAOYSA-N |

Synthesis of this compound

A common and plausible synthetic route for this compound is via the reductive amination of a precursor ketone, 1-(4-chlorophenyl)-2-propanone. This method involves the formation of an intermediate imine from the ketone and an amine source (ammonia), which is then reduced to the target primary amine.

Caption: Plausible synthesis pathway for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative method for the synthesis of this compound from 1-(4-chlorophenyl)-2-propanone.

Materials:

-

1-(4-chlorophenyl)-2-propanone

-

Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether or Dichloromethane (B109758)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation:

-

To a solution of 1-(4-chlorophenyl)-2-propanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. Alternatively, if using a non-protic solvent like DCE, sodium triacetoxyborohydride (1.5-2.0 eq) can be used.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Remove the organic solvent under reduced pressure.

-

Basify the aqueous residue with 1 M NaOH to a pH of ~10-12.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

The crude this compound can be purified by vacuum distillation or by column chromatography on silica (B1680970) gel.

-

Caption: Experimental workflow for this compound synthesis.

Pharmacology

Pharmacodynamics

This compound's primary mechanism of action is as a selective serotonin releasing agent (SSRA).[1] It robustly increases extracellular serotonin levels in the brain.[1] Unlike its parent compound phentermine, it is not a psychostimulant and has minimal activity as a norepinephrine (B1679862) or dopamine (B1211576) releasing agent.[1] However, it does act as a moderately potent norepinephrine reuptake inhibitor.[1] This distinct pharmacological profile results in appetite suppression with fewer stimulant-like side effects.[1]

Table 2: Pharmacodynamic Profile of this compound

| Target | Action | Potency (EC₅₀ / IC₅₀, nM) |

| Serotonin Transporter (SERT) | Release | 30.9 |

| Norepinephrine Transporter (NET) | Release | >10,000 |

| Dopamine Transporter (DAT) | Release | 2,650 |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | 451 |

| Serotonin 5-HT₂ₐ Receptor | Agonist | >10,000 |

| Serotonin 5-HT₂ₑ Receptor | Agonist | 5,370 |

| Serotonin 5-HT₂ₒ Receptor | Agonist | 6,456 |

Source:[1]

Caption: Mechanism of action of this compound.

Pharmacokinetics

This compound is well absorbed after oral administration.[2] A notable characteristic is its tendency for tissue accumulation, particularly in the lungs and adrenal glands, upon chronic administration, which is more pronounced compared to phentermine.[3]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes |

| Absorption | Well absorbed following oral administration. | [2] |

| Distribution | Shows significant tissue accumulation with chronic use. | [3] |

| Metabolism | N-oxidation is a known metabolic pathway in humans. | [2] |

| Elimination Half-Life | 40 hours to 5 days | [1][2] |

| Excretion | Primarily renal. Urine acidification increases excretion of the unchanged drug. | [2] |

Conclusion

This compound is a historically significant anorectic agent with a unique, predominantly serotonergic mechanism of action. Its synthesis is achievable through established organic chemistry reactions, such as reductive amination. While its clinical use has ceased in most regions due to safety concerns, particularly the risk of pulmonary hypertension, its distinct pharmacological profile continues to be of interest for research into the serotonergic system and the development of safer therapeutic agents. This guide provides a foundational resource for professionals engaged in the study and development of related compounds.

References

The Structure-Activity Relationship of Chlorphentermine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Selective Serotonin (B10506) Releasing Agent

Introduction

Chlorphentermine, a substituted phenethylamine (B48288) derivative, is a sympathomimetic amine that was historically utilized as an anorectic agent. Its chemical structure, characterized by a para-substituted chlorine atom on the phenyl ring and a geminal dimethyl group at the alpha position, confers a distinct pharmacological profile, primarily as a selective serotonin releasing agent (SSRA). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, with a focus on its interaction with monoamine transporters. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel central nervous system (CNS) active compounds. Through a detailed examination of the impact of structural modifications on its biological activity, this document aims to elucidate the key molecular determinants of this compound's potency and selectivity, offering valuable insights for the development of future therapeutics targeting the serotonergic system.

Core Mechanism of Action: Selective Serotonin Release

This compound's primary mechanism of action is the induction of non-exocytotic release of serotonin (5-HT) from presynaptic neurons by targeting the serotonin transporter (SERT). Unlike typical reuptake inhibitors that block the transporter from the extracellular side, this compound and other releasing agents are substrates for the transporter. They are transported into the neuron, and this process leads to a reversal of the normal transport cycle, resulting in the efflux of serotonin from the cytoplasm into the synaptic cleft.

The para-chloro substitution on the phenyl ring is a critical determinant of its selectivity for the serotonin transporter over the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). This substitution significantly enhances its potency as a serotonin releasing agent.

Below is a diagram illustrating the proposed signaling pathway of this compound at the serotonin transporter.

Structure-Activity Relationship of this compound and its Analogs

The pharmacological activity of this compound is highly dependent on its chemical structure. Modifications to the phenyl ring, the alkyl side chain, and the terminal amine group can profoundly alter its potency and selectivity at monoamine transporters.

The Role of Aromatic Substitution

The presence and position of a halogen on the phenyl ring are critical for the serotonergic activity of phentermine derivatives.

-

Para-Substitution: A halogen at the para-position of the phenyl ring generally confers selectivity towards the serotonin transporter. The para-chloro substituent in this compound is a key feature that directs its activity towards SERT, making it a more potent serotonin releaser compared to its non-halogenated parent compound, phentermine. Studies on related amphetamine analogs have shown that para-chloro substitution significantly augments potency at SERT.[1]

-

Other Halogens: While chlorine is the defining feature of this compound, other halogens at the para-position also influence activity. The nature of the halogen can impact the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with the transporter.

The Significance of the α,α-Dimethyl Group

The geminal dimethyl group at the alpha-carbon distinguishes phentermines from amphetamines, which possess a single alpha-methyl group. This structural feature has important pharmacological implications:

-

Metabolic Stability: The α,α-dimethyl substitution provides steric hindrance that protects the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its duration of action.

-

Transporter Interaction: The presence of two methyl groups at the alpha position influences the binding and transport of the molecule by monoamine transporters. While direct comparative studies on a series of α-alkyl substituted this compound analogs are limited in the public domain, the distinct pharmacological profile of this compound compared to p-chloroamphetamine (which has a single α-methyl group) suggests that the α,α-dimethyl moiety is a key determinant of its specific interaction with SERT.

Influence of N-Alkylation

Modification of the primary amine group can also modulate the activity of this compound analogs.

-

N-Alkylation: In the broader class of phenethylamines, increasing the length of the N-alkyl substituent generally leads to a decrease in potency at DAT and NET, while sometimes augmenting relative potency at SERT.[1][2] However, extensive N-alkylation can also reduce substrate-like activity (releasing capability).[1][2]

Quantitative Data on the Activity of this compound Analogs

The following tables summarize the in vitro pharmacological data for a series of substituted phenethylamines, which provide insights into the structure-activity relationship relevant to this compound. The data is derived from studies on rat brain synaptosomes.[1]

Table 1: Monoamine Uptake Inhibition by Substituted Phenethylamines

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Amphetamine | 34.5 | 7.4 | 3340 |

| p-Chloroamphetamine | 256 | 143 | 106 |

| Methamphetamine | 24.8 | 12.3 | 1110 |

| p-Chloromethamphetamine | 219 | 156 | 94.7 |

Data from Fitzgerald et al., 2024.[1]

Table 2: Monoamine Release by Substituted Phenethylamines

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

| Amphetamine | 24.7 | 7.1 | >10000 |

| p-Chloroamphetamine | 111 | 68.2 | 123 |

| Methamphetamine | 14.9 | 10.8 | 843 |

| p-Chloromethamphetamine | 103 | 75.4 | 109 |

Data from Fitzgerald et al., 2024.[1]

The data clearly demonstrates that the para-chloro substitution in both amphetamine and methamphetamine significantly increases their potency at the serotonin transporter for both uptake inhibition and release, shifting their profile from being predominantly dopaminergic/noradrenergic to having potent serotonergic activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its analogs.

Radioligand Binding Assays for Monoamine Transporters

This protocol is a standard method to determine the binding affinity of a compound for a specific transporter.

In Vitro Neurotransmitter Release Assays

This assay measures the ability of a compound to induce the release of a neurotransmitter from pre-loaded synaptosomes.

Conclusion

The structure-activity relationship of this compound is a clear illustration of how subtle chemical modifications can dramatically alter the pharmacological profile of a phenethylamine derivative. The para-chloro substitution is paramount for its selective and potent activity as a serotonin releasing agent. The α,α-dimethyl group contributes to its metabolic stability and modulates its interaction with monoamine transporters. Further exploration of the interplay between these structural features through the synthesis and evaluation of a more extensive and targeted library of analogs will undoubtedly provide a deeper understanding of the molecular mechanisms governing substrate versus inhibitor activity at the serotonin transporter. This knowledge is crucial for the rational design of novel CNS therapeutics with improved efficacy and safety profiles. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers working in this important area of medicinal chemistry and pharmacology.

References

Neurochemical Profile of Chlorphentermine: A Technical Guide

Disclaimer: This document synthesizes the currently available scientific literature on the neurochemical effects of Chlorphentermine. While comprehensive, it is important to note that detailed experimental protocols for many of the cited studies are not publicly available. Furthermore, specific data on receptor binding affinities across a wide range of central nervous system targets and direct evidence for downstream signaling pathway activation are limited. The experimental protocols and signaling pathways described herein are based on established methodologies and known mechanisms of similar pharmacological agents, and as such, should be considered generalized representations.

Introduction

This compound is a substituted amphetamine that was historically marketed as an anorectic. Its primary mechanism of action is centered on the modulation of monoamine neurotransmitter systems, particularly the serotonergic system. This technical guide provides an in-depth overview of the neurochemical effects of this compound, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data on its interaction with monoamine transporters, details generalized experimental protocols for assessing these interactions, and visualizes the key pathways and workflows.

Interaction with Monoamine Transporters

This compound's primary neurochemical effect is the release of serotonin (B10506). It acts as a substrate for the serotonin transporter (SERT), leading to a non-vesicular release of serotonin from the presynaptic neuron. Its effects on the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) are less pronounced.

Monoamine Release

This compound is a potent and selective serotonin-releasing agent (SSRA). In vitro studies using rat brain synaptosomes have quantified its efficacy in inducing the release of serotonin, dopamine, and norepinephrine.

Table 1: Potency of this compound in Inducing Monoamine Release

| Neurotransmitter | EC₅₀ (nM) |

| Serotonin (5-HT) | 30.9 |

| Dopamine (DA) | 2650 |

| Norepinephrine (NE) | >10,000 |

Data sourced from studies on rat brain synaptosomes.

Monoamine Reuptake Inhibition

In addition to promoting neurotransmitter release, this compound also inhibits the reuptake of monoamines, although with lower potency for norepinephrine and dopamine compared to its serotonin-releasing effects.

Table 2: Inhibitory Activity of this compound at Monoamine Transporters

| Transporter | IC₅₀ (nM) | Kᵢ (nM) |

| SERT | Potent | - |

| NET | 451 | - |

| DAT | - | - |

Note: Specific IC₅₀/Kᵢ values for SERT and DAT inhibition by this compound are not consistently reported in the available literature, though it is established as a potent SERT substrate. The IC₅₀ for NET is for reuptake inhibition.

Receptor Binding Profile

Data on the comprehensive receptor binding profile of this compound is limited. Available information, sometimes conflated with the related compound chlorpheniramine, suggests some affinity for histamine (B1213489) and muscarinic receptors. It is crucial to distinguish between these compounds in future research.

Table 3: Reported Binding Affinities of Related Compounds (for reference)

| Receptor | Ligand | Kᵢ/Kₑ (nM) | Species |

| Histamine H₁ | Dexchlorpheniramine | 15 | Human |

| Muscarinic Acetylcholine | Dexchlorpheniramine | 1300 | Human |

| Serotonin Transporter (SERT) | Chlorpheniramine | 15.2 | - |

| Norepinephrine Transporter (NET) | Chlorpheniramine | 1440 | - |

| Dopamine Transporter (DAT) | Chlorpheniramine | 1060 | - |

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the study of this compound's neurochemical effects.

In Vitro Monoamine Release Assay (Synaptosomes)

This assay measures the ability of a compound to induce the release of monoamines from isolated presynaptic nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat striatum for dopamine, hippocampus for serotonin) via differential centrifugation of brain homogenates.

-

Radiolabel Loading: Incubate synaptosomes with a radiolabeled monoamine (e.g., [³H]-Serotonin, [³H]-Dopamine).

-

Superfusion: Place the loaded synaptosomes in a superfusion apparatus and perfuse with a physiological buffer to establish a stable baseline of radiolabel efflux.

-

Drug Application: Introduce this compound at various concentrations into the perfusion buffer.

-

Fraction Collection: Collect fractions of the superfusate at regular intervals.

-

Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of neurotransmitter released.

-

Data Analysis: Plot the drug concentration against the amount of neurotransmitter released to determine the EC₅₀ value.

Neurotransmitter Uptake Inhibition Assay (HEK-293 Cells)

This assay determines a compound's ability to inhibit the reuptake of neurotransmitters by cells expressing the specific transporter.

Methodology:

-

Cell Culture: Culture Human Embryonic Kidney (HEK-293) cells stably transfected to express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Plating: Seed the cells into 96-well microplates.

-

Pre-incubation: Wash the cells and pre-incubate them with various concentrations of this compound or a vehicle control.

-

Radiolabel Addition: Add a radiolabeled monoamine substrate (e.g., [³H]-Serotonin) to initiate the uptake reaction.

-

Incubation: Incubate for a short period to allow for transporter-mediated uptake.

-

Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each drug concentration and determine the IC₅₀ value.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized rodent.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular neurotransmitter concentrations.

-

Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Post-treatment Collection: Continue to collect dialysate samples to measure changes in neurotransmitter levels over time.

-

Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Express the post-treatment neurotransmitter levels as a percentage of the baseline.

Signaling Pathways

The primary mechanism of this compound involves its action as a serotonin-releasing agent. This leads to an increase in extracellular serotonin, which then acts on various pre- and post-synaptic serotonin receptors. The downstream signaling cascades are dependent on the specific serotonin receptor subtypes that are activated.

Generalized Serotonin Receptor Signaling

-

Gᵢ/ₒ-coupled receptors (e.g., 5-HT₁ₐ, 5-HT₁ₑ): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gᵩ/₁₁-coupled receptors (e.g., 5-HT₂ₐ, 5-HT₂C): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).

-

Gₛ-coupled receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

-

Ionotropic receptors (5-HT₃): These are ligand-gated ion channels that, upon serotonin binding, allow for the influx of cations (Na⁺, K⁺, Ca²⁺), leading to neuronal depolarization.

Vesicular Monoamine Transporter 2 (VMAT2) Interaction

Amphetamine and its analogs can interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. This interaction can lead to the depletion of vesicular monoamines and an increase in their cytosolic concentration, further contributing to their release via reverse transport through the plasma membrane transporters. However, specific quantitative data on the binding affinity (Kᵢ) or functional effects of this compound on VMAT2 are currently lacking in the scientific literature.

Conclusion

This compound's primary neurochemical action is as a potent and selective serotonin-releasing agent, mediated by its interaction with the serotonin transporter. It exhibits significantly lower activity at the dopamine and norepinephrine transporters. While its effects on monoamine transporters are relatively well-characterized, a comprehensive understanding of its broader receptor binding profile and the specific downstream signaling cascades it initiates requires further investigation. The generalized experimental protocols and pathway diagrams provided in this guide serve as a foundation for future research into the detailed neuropharmacology of this compound.

A Comprehensive Technical Guide to Chlorphentermine as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine, a substituted amphetamine, was first synthesized in 1954 and subsequently developed in the early 1960s as a serotonergic appetite suppressant.[1] As the para-chloro derivative of phentermine, it exhibits a distinct pharmacological profile, acting primarily as a selective serotonin (B10506) releasing agent (SRA).[1] Despite its initial clinical use, concerns over long-term safety, particularly its association with pulmonary hypertension and cardiac fibrosis, led to its withdrawal from the market.[1] This technical guide provides an in-depth overview of the history, synthesis, pharmacology, and toxicology of this compound, with a focus on its application as a research chemical to investigate the mechanisms of serotonergic agents and drug-induced toxicities.

Historical Development

First described in the scientific literature in 1954, this compound was developed for its anorectic properties in the early 1960s.[1] It was marketed under brand names such as Apsedon, Desopimon, and Lucofen for weight loss in individuals with overweightness or obesity.[1] However, reports of pulmonary toxicity in animal studies as early as the 1970s raised significant safety concerns.[1] These concerns were amplified by the growing understanding of the association between serotonergic appetite suppressants, like fenfluramine (B1217885) and aminorex, and the development of pulmonary hypertension and cardiac fibrosis.[1] Consequently, this compound was withdrawn from markets in the United States and the United Kingdom, although its availability in some regions persisted for a longer period.[1]

Chemical Synthesis

A proposed synthetic workflow for this compound is detailed below:

References

In Vivo Metabolic Pathways of Chlorphentermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of chlorphentermine, a sympathomimetic amine. The primary metabolic route in humans is N-oxidation, a process mediated by the cytochrome P450 enzyme system. This process leads to the formation of several key metabolites, including N-hydroxythis compound, and its subsequent oxidation products, the corresponding nitroso and nitro compounds. This document details the identified metabolic pathways, summarizes available quantitative data on metabolite excretion, and provides in-depth experimental protocols for the analysis of this compound and its metabolites in biological matrices. Diagrams illustrating the metabolic pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is a substituted amphetamine derivative that has been used as an anorectic agent. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. The in vivo metabolism of this compound primarily occurs in the liver and involves a series of enzymatic reactions designed to increase its water solubility and facilitate its excretion from the body.

Core Metabolic Pathways

The principal metabolic pathway of this compound in humans is N-oxidation . This multi-step process involves the enzymatic oxidation of the nitrogen atom of the primary amine group.[1] Studies on the structurally related compound phentermine strongly suggest that this process is catalyzed by the cytochrome P450 (CYP) system of enzymes.[2]

The N-oxidation of this compound proceeds through the following key steps:

-

N-hydroxylation: The initial and rate-limiting step is the formation of N-hydroxythis compound . This reaction is catalyzed by CYP enzymes.

-

Further Oxidation: N-hydroxythis compound is subsequently oxidized to form α,α-dimethyl-α-nitroso-β-(4-chlorophenyl)ethane (the C-nitroso derivative).

-

Final Oxidation Product: The nitroso metabolite can be further oxidized to α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethane (the nitro derivative).[1]

In addition to these primary metabolites, a conjugated form of N-hydroxythis compound has also been detected in urine, indicating that Phase II metabolic pathways are also involved, although the specific conjugate has not been fully characterized.[1]

Metabolic Pathway Diagram

Quantitative Data on Metabolite Excretion

Quantitative data on the urinary excretion of this compound and its N-oxidized metabolites in humans is limited. The primary study by Beckett and Bélanger (1977) established N-oxidation as the main elimination route under normal urinary pH. However, specific percentages for each metabolite were not presented in a consolidated table. The excretion of unchanged this compound is significantly influenced by urinary pH, with acidic conditions increasing its renal clearance.[1]

| Compound | Matrix | Percentage of Excreted Dose (%) | Species | Citation |

| Unchanged this compound | Urine | Variable (pH-dependent) | Human | [1] |

| Total N-oxidized Metabolites | Urine | Major proportion under normal pH | Human | [1] |

Experimental Protocols

This section details the methodologies for the extraction and analysis of this compound and its metabolites from biological samples.

Gas-Liquid Chromatography (GLC) for Urinary Analysis

This method is based on the protocol described by Beckett and Bélanger (1977) for the determination of this compound and its N-oxidized metabolites in urine.[1]

Sample Preparation:

-

Urine Collection: Collect urine samples over a specified period following administration of this compound.

-

Extraction of Unchanged Drug and N-hydroxy Metabolite:

-

To a 5 ml aliquot of urine, add a suitable internal standard.

-

Make the urine alkaline (pH > 10) with sodium hydroxide.

-

Extract with freshly distilled diethyl ether (2 x 10 ml).

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (approximately 50 µl) under a stream of nitrogen.

-

-

Analysis of Nitro and Nitroso Metabolites:

-

The nitro and nitroso metabolites are also extracted into diethyl ether under alkaline conditions.

-

-

Analysis of Conjugated N-hydroxythis compound:

-

The aqueous phase remaining after ether extraction can be subjected to enzymatic or chemical hydrolysis to liberate the conjugated N-hydroxythis compound, followed by re-extraction.

-

GLC Conditions:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.

-

Column: A packed column with a stationary phase suitable for the analysis of basic drugs, such as 3% SE-30 on Chromosorb W.

-

Carrier Gas: Nitrogen at a flow rate of 30-50 ml/min.

-

Temperatures:

-

Injector: 250°C

-

Column: Temperature programmed, e.g., starting at 150°C and increasing to 220°C at a rate of 5°C/min.

-

Detector: 275°C

-

-

Derivatization: For improved chromatography of N-hydroxythis compound, derivatization to a more volatile compound (e.g., trimethylsilyl (B98337) ether) may be necessary.

Workflow Diagram for GLC Analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma and Urine Analysis

LC-MS/MS offers higher sensitivity and specificity for the quantification of this compound and its metabolites. The following is a general protocol based on methods for related amphetamine-like substances.[3]

Sample Preparation (Dilute-and-Shoot for Urine):

-

Dilution: Dilute a small volume of urine (e.g., 50 µL) with a larger volume of the initial mobile phase or a suitable buffer (e.g., 950 µL).

-

Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.

-

Transfer: Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Conditions:

-

Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 0.2-0.5 ml/min.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined. For example:

-

This compound: A possible transition would be the protonated molecule [M+H]+ to a characteristic fragment ion.

-

N-hydroxythis compound: A possible transition would be [M+H]+ to a fragment ion resulting from the loss of water or other neutral losses.

-

Workflow Diagram for LC-MS/MS Analysis:

Species Differences in Metabolism

There are known species-dependent differences in the metabolism of many drugs, and this compound is no exception. While N-oxidation is the primary route in humans, the extent of metabolism and the profile of metabolites can vary in different animal species.

-

Rats: Studies in rats have shown that this compound is largely excreted unchanged, suggesting that N-oxidation is a minor pathway in this species.[4]

-

Mice: In mice, this compound is metabolized to a conjugate that is neither a glucuronide nor an N-acetyl derivative, indicating a different conjugation pathway compared to what might be expected.

These differences highlight the importance of selecting appropriate animal models in preclinical studies to accurately predict human metabolism and pharmacokinetics.

Conclusion

The in vivo metabolism of this compound in humans is dominated by N-oxidation, a pathway mediated by the cytochrome P450 system, leading to the formation of N-hydroxythis compound and its subsequent nitroso and nitro-derivatives. Analytical methods such as GLC and LC-MS/MS are essential for the identification and quantification of these metabolites in biological fluids. Significant species differences in metabolism exist, which must be considered in drug development and toxicological studies. Further research is warranted to fully elucidate the specific CYP isoforms involved in this compound metabolism and to obtain a more detailed quantitative understanding of its metabolic profile in humans and other species.

References

- 1. The metabolism, distribution and elimination of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-oxidation of phentermine to N-hydroxyphentermine by a reconstituted cytochrome P-450 oxidase system from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound and phentermine on the pulmonary disposition of 5-hydroxytryptamine in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Binding Assays for Chlorphentermine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphentermine, a substituted amphetamine, has a history of use as an anorectic agent. Its pharmacological activity is primarily attributed to its interaction with monoamine transporters, leading to alterations in the synaptic concentrations of key neurotransmitters. This technical guide provides a comprehensive overview of the in vitro binding assays used to characterize the interaction of this compound with its primary molecular targets. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret in vitro studies involving this compound.

Core Binding Profile of this compound

This compound exhibits a distinct binding profile, with a notable affinity for the serotonin (B10506) and dopamine (B1211576) transporters. The following table summarizes the available quantitative data on the binding affinity of this compound to its key molecular targets.

| Target | Radioligand | Tissue/System | Kᵢ (nM) | Reference |

| Serotonin Transporter (SERT) | [¹²⁵I]RTI-55 | Rat Brain | 250 | [1][2] |

| Dopamine Transporter (DAT) | [¹²⁵I]RTI-55 | Rat Caudate | 810 | [1][2] |

| Norepinephrine Transporter (NET) | - | - | >10,000 | [1] |

Note: A lower Kᵢ value indicates a higher binding affinity.

Key In Vitro Binding Assays and Experimental Protocols

The characterization of this compound's binding profile relies on a variety of in vitro assays. The following sections detail the methodologies for the key experiments cited in the literature.

Radioligand Competition Binding Assay for Monoamine Transporters (SERT, DAT, NET)

This assay is used to determine the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific transporter.

a. [¹²⁵I]RTI-55 Competition Binding Assay for SERT and DAT

This protocol is adapted from the methods described by Rothman et al. and Boja et al., which were used to determine the Kᵢ values for this compound at SERT and DAT.[1][2][3][4]

Materials:

-

Tissue Preparation: Rat brain tissue (for SERT, whole brain minus striatum; for DAT, striatum).

-

Radioligand: [¹²⁵I]RTI-55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known potent displacer for the respective transporter (e.g., 10 µM paroxetine (B1678475) for SERT, 10 µM GBR12909 for DAT).

-

Filtration Apparatus: Brandel or Tomtec cell harvester with Whatman GF/B or GF/C filters.

-

Scintillation Counter: For quantifying radioactivity.

Protocol:

-

Membrane Preparation:

-

Homogenize the appropriate rat brain tissue in 20 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.25 mg/mL.

-

-

Binding Reaction:

-

In triplicate, add the following to test tubes:

-

Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]RTI-55 (final concentration ~50 pM), and 400 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [¹²⁵I]RTI-55, and 400 µL of the membrane preparation.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL of [¹²⁵I]RTI-55, and 400 µL of the membrane preparation.

-

-

Incubate the tubes at room temperature for 90 minutes.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through the glass fiber filters using the cell harvester.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

b. [³H]Nisoxetine Competition Binding Assay for NET

While this compound shows low affinity for NET, this assay is the standard for determining binding to this transporter.

Materials:

-

Tissue/Cell Preparation: Membranes from cells expressing recombinant human NET or rat brain tissue.

-

Radioligand: [³H]Nisoxetine.

-

Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: 1 µM Desipramine.

Protocol:

The protocol is similar to the [¹²⁵I]RTI-55 assay, with the following key differences:

-

The incubation is typically carried out at 4°C for 2-3 hours.

-

The specific radioligand and non-specific binding control are as listed above.

Serotonin Transporter Substrate Assay (In Vitro Release Assay)

This assay determines whether a compound acts as a substrate (releaser) for SERT, rather than just a binding inhibitor. This compound has been identified as a SERT substrate.[1][5]

Materials:

-

Synaptosome Preparation: Freshly prepared rat brain synaptosomes.

-

Radiolabeled Neurotransmitter: [³H]Serotonin ([³H]5-HT).

-

Buffer: Krebs-Ringer-HEPES buffer (KRHB).

-

Test Compound: this compound hydrochloride.

-

Filtration Apparatus: As described above.

Protocol:

-

Synaptosome Loading:

-

Pre-incubate synaptosomes with [³H]5-HT (e.g., 10 nM) in KRHB for 15 minutes at 37°C to allow for uptake of the radiolabeled serotonin.

-

Wash the synaptosomes with fresh KRHB to remove extracellular [³H]5-HT.

-

-

Release Experiment:

-

Resuspend the loaded synaptosomes in KRHB.

-

Add varying concentrations of this compound to the synaptosome suspension.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Separation and Quantification:

-

Rapidly filter the suspension to separate the synaptosomes from the extracellular buffer.

-

Measure the amount of [³H]5-HT remaining in the synaptosomes (on the filter) and the amount released into the filtrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of [³H]5-HT released at each concentration of this compound compared to the basal (unstimulated) release.

-

A concentration-dependent increase in [³H]5-HT release indicates that the compound is a SERT substrate.

-

Signaling Pathways and Experimental Workflows

The interaction of this compound with its primary targets initiates a cascade of intracellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Monoamine Transporter Interaction and Downstream Signaling

This compound, as a substrate for SERT and a binder at DAT, can modulate downstream signaling pathways.

References

- 1. Substrate-induced conformational dynamics of the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of [125I]RTI-55 binding to dog caudate dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Animal Models for Studying Chlorphentermine Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine, a sympathomimetic amine and anorectic agent, has been the subject of extensive research in various animal models to elucidate its physiological and pathological effects. A primary and well-documented consequence of this compound administration is the induction of phospholipidosis, a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) in various tissues, most notably the lungs. This technical guide provides a comprehensive overview of the key animal models and experimental protocols used to investigate the effects of this compound, with a focus on quantitative data, detailed methodologies, and the underlying molecular mechanisms.

Introduction to this compound-Induced Pathophysiology

This compound is a cationic amphiphilic drug (CAD) known to induce a generalized phospholipidosis.[1][2] This condition arises from the drug's ability to interact with and accumulate within lysosomes, leading to the inhibition of phospholipases and a subsequent buildup of phospholipids.[3][4] The lung is a primary target organ, exhibiting a significant increase in phospholipid content and the appearance of "foamy macrophages" in the alveolar spaces.[5][6] While early studies investigated its potential to induce pulmonary hypertension, a direct causal link has not been consistently established in animal models.[7][8] Instead, the focus has shifted to understanding the mechanisms of phospholipidosis and its impact on cellular function.

Key Animal Models and Experimental Designs

Rats, mice, and guinea pigs have been the predominant animal models for studying this compound's effects. The choice of model often depends on the specific research question, with rats being the most extensively characterized for pulmonary effects.

Rodent Models (Rats and Mice)

-

Species: Wistar and Sprague-Dawley rats are commonly used.[7][9] Mice are also utilized, particularly for comparative studies.[1]

-

Applications: These models are primarily used to study this compound-induced phospholipidosis, particularly in the lungs, liver, and adrenal glands.[1] They are also employed to investigate effects on pulmonary metabolism, bioenergetics, and the reversibility of phospholipidosis.[9][10]

-

Strengths: Rodent models are well-characterized, cost-effective, and allow for a wide range of experimental manipulations.

-

Limitations: While rats develop robust pulmonary phospholipidosis, they do not consistently develop pulmonary hypertension, a key clinical concern with some anorectic agents.[7][8]

Rabbit Models

-

Species: New Zealand albino rabbits have been used in specific studies.

-

Applications: Rabbit models have been instrumental in investigating the effects of this compound on the pulmonary clearance of vasoactive substances like 5-hydroxytryptamine (5-HT) and norepinephrine (B1679862).[11][12]

-

Strengths: The larger size of rabbits facilitates certain surgical procedures and physiological measurements.

-

Limitations: Less commonly used than rodent models for general toxicological studies of this compound.

Quantitative Data from Animal Studies

The following tables summarize key quantitative findings from various animal studies investigating the effects of this compound.

Table 1: Effects of this compound on Body and Organ Weights in Rats

| Parameter | Treatment Group | Control Group | % Change | Species/Strain | Duration | Dosage | Route | Reference |

| Body Weight | Reduced | Normal | Reduction | Rat | Chronic | Not specified | Not specified | [8] |

| Lung Weight | Increased | Normal | Significant Increase | Rat | Chronic | Not specified | Not specified | [8] |

| Heart Weight | Reduced | Normal | Reduction | Rat | Chronic | Not specified | Not specified | [8] |

| Liver Weight | Reduced | Normal | Reduction | Rat | Chronic | Not specified | Not specified | [8] |

| Kidney Weight | Reduced | Normal | Reduction | Rat | Chronic | Not specified | Not specified | [8] |

| Spleen Weight | Reduced | Normal | Reduction | Rat | Chronic | Not specified | Not specified | [8] |

| Body Weight Gain | Markedly Decreased (Week 1), Returned to Control (Week 2) | Normal | - | Rat | 2 Weeks | 30 mg/kg/day | IP | [10] |

Table 2: Effects of this compound on Lung Phospholipid Content in Rats

| Parameter | 1 Week Treatment | 2 Weeks Treatment | Species/Strain | Dosage | Route | Reference |

| Total Phospholipid Content | +31% | +110% | Rat | 30 mg/kg/day | IP | [10] |

| Phosphatidylcholine | - | Nine-fold increase | Rat | Chronic | Not specified | [8] |

Table 3: Effects of this compound on Pulmonary Metabolism in Rats (2 Weeks Treatment)

| Parameter | % Change from Control | Species/Strain | Dosage | Route | Reference |

| (1-14C)-glucose metabolism | -27% | Rat | 30 mg/kg/day | IP | [10] |

| (6-14C)-glucose metabolism | -26% | Rat | 30 mg/kg/day | IP | [10] |

Table 4: Effects of this compound on Pulmonary Clearance of Vasoactive Amines

| Animal Model | Amine | Effect | Dosage | Route | Reference |

| Rabbit | 5-hydroxytryptamine (5-HT) | Dose-related inhibition of pulmonary extraction | 0.5, 1, and 3 mg/kg | IV | [11] |

| Rat | 5-hydroxytryptamine (5-HT) | Inhibition of pulmonary clearance (42% at 1 mg/kg) | 1 mg/kg | Not specified | [13] |

| Rabbit | Norepinephrine (NE) | Hindered pulmonary clearance | 0.25 mM (in perfusate) | Isolated perfused lung | [12] |

Detailed Experimental Protocols

Induction of Pulmonary Phospholipidosis in Rats

-

Animal Model: Male Wistar albino rats.[7]

-

Drug Administration: this compound hydrochloride administered intraperitoneally (IP) at a dosage of 30 mg/kg body weight, 5 days a week.[10]

-

Duration: Treatment periods can range from 1 to 2 weeks for studying initial biochemical changes[10] or up to one year for chronic effects.[7]

-

Endpoint Analysis:

-

Histopathology: Lungs are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to observe the presence of foamy macrophages and alveolar proteinosis-like material.[5][7]

-

Electron Microscopy: Lung tissue is processed for transmission electron microscopy to identify lysosomal lamellar inclusion bodies.[7]

-

Biochemical Analysis: Lung tissue is homogenized to measure total phospholipid content and individual phospholipid classes (e.g., phosphatidylcholine).[8][10]

-

Assessment of Pulmonary Bioenergetics in Rats

-

Animal Model: Male rats.[10]

-

Drug Administration: this compound administered at 30 mg/kg, IP, 5 days per week for 2 weeks.[10]

-

Mitochondrial Isolation: Lung mitochondria are isolated by differential centrifugation.

-

Measurement of Mitochondrial Respiration:

-

Oxygen consumption is measured polarographically using a Clark-type oxygen electrode.

-

State 4 respiration (ADP-limited): Respiration rate in the presence of substrate but absence of ADP.

-

State 3 respiration (ADP-stimulated): Respiration rate after the addition of a known amount of ADP.

-

Respiratory Control Ratio (RCR): Ratio of State 3 to State 4 respiration, an indicator of mitochondrial coupling.

-

ADP/O Ratio: The ratio of ADP phosphorylated to oxygen consumed, a measure of oxidative phosphorylation efficiency.

-

-

Expected Outcomes: this compound treatment leads to a decrease in RCR and ADP/O ratio, and an increase in State 4 respiration, indicating uncoupling of oxidative phosphorylation.[10]

Evaluation of Pulmonary Clearance of 5-HT in Rabbits

-

Animal Model: Male New Zealand albino rabbits.[11]

-

Experimental Setup: The reference indicator radioisotope dilution technique is used to measure single-pass pulmonary extraction and metabolism of [14C]-5-HT.

-

Procedure:

-

A bolus containing [14C]-5-HT and a vascular reference indicator is injected into the right atrium.

-

Arterial blood is collected from the carotid artery.

-

The concentrations of [14C]-5-HT and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are measured in the collected blood samples.

-

-

Drug Intervention: this compound is administered intravenously at varying doses (0.5, 1, and 3 mg/kg) prior to the injection of [14C]-5-HT.[11]

-

Endpoint Analysis: The pulmonary extraction of 5-HT is calculated by comparing the arterial concentration of [14C]-5-HT to the reference indicator.

Signaling Pathways and Molecular Mechanisms

The primary mechanism underlying this compound-induced phospholipidosis is the drug's cationic amphiphilic nature, which leads to its accumulation in lysosomes and subsequent inhibition of phospholipase activity.

Caption: Proposed mechanism of this compound-induced phospholipidosis.

The acidic environment of the lysosome protonates the amine group of this compound, trapping the drug within the organelle. The cationic, amphiphilic drug then interacts with anionic phospholipids, forming complexes that are resistant to degradation by lysosomal phospholipases. This inhibition of phospholipid catabolism leads to their accumulation and the formation of characteristic lamellar inclusion bodies.

Experimental Workflows

Caption: A generalized experimental workflow for in vivo studies.

Conclusion

Animal models, particularly rodent models, have been indispensable for characterizing the toxicological profile of this compound. The primary and most consistently observed effect is drug-induced phospholipidosis, driven by the drug's physicochemical properties and its interaction with lysosomal function. While a direct link to pulmonary hypertension remains inconclusive in these models, the detailed understanding of this compound-induced phospholipidosis provides a valuable framework for assessing the risk of this class-specific toxicity for other cationic amphiphilic drugs in development. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers investigating the mechanisms of drug-induced cellular injury and for professionals involved in preclinical safety assessment.

References

- 1. Drug-induced phospholipidosis. II. Alterations in the phospholipid pattern of organs from mice, rats and guinea-pigs after chronic treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gentamicin or this compound induction of phospholipidosis in the developing organism: role of tissue and species in manifestation of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug-Induced Phospholipidosis: Best Practices and Screening - Echelon Biosciences [echelon-inc.com]

- 5. Effects of this compound on the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on the rat lung - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of prolonged administration of this compound on the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on the lipids of rat lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro reversibility of this compound-induced phospholipidosis in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impairment in pulmonary bioenergetics following this compound administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on the pulmonary clearance of 5-hydroxytryptamine in rabbits in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on the pulmonary disposition of norepinephrine in the isolated perfused rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound and phentermine on the pulmonary disposition of 5-hydroxytryptamine in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chlorphentermine Hydrochloride: Properties and Uses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine hydrochloride, a substituted phenethylamine (B48288) and amphetamine derivative, was historically utilized as a short-term appetite suppressant in the management of obesity. This technical guide provides a comprehensive overview of its chemical, physical, and pharmacological properties. It details the compound's mechanism of action as a monoamine releasing agent, its pharmacokinetic profile, and its medicinal uses. Furthermore, this document outlines detailed experimental protocols for its synthesis, analysis, and for studying its pharmacological and toxicological effects. Due to safety concerns, particularly the risk of pulmonary hypertension and cardiac fibrosis, this compound hydrochloride has been withdrawn from many markets. This guide serves as a technical resource for researchers and drug development professionals interested in the scientific aspects of this compound.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of this compound Hydrochloride

| Property | Value |

| IUPAC Name | 1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride[1] |

| Molecular Formula | C₁₀H₁₅Cl₂N[1] |

| Molecular Weight | 220.14 g/mol [1] |

| CAS Number | 151-06-4[1] |

| Canonical SMILES | CC(C)(CC1=CC=C(C=C1)Cl)N.Cl[1] |

| InChI Key | WEJDYJKJPUPMLH-UHFFFAOYSA-N[1] |

Table 2: Physical Properties of this compound Hydrochloride

| Property | Value |

| Physical Form | White to off-white powder[2] |

| Taste | Bitter[2] |

| Odor | Odorless[2] |

| Melting Point | 234 °C[2] |

| Solubility | Freely soluble in water and alcohol; sparingly soluble in chloroform; practically insoluble in ether.[2] |

| pH of 1% Aqueous Solution | Approximately 5.5[2] |

| Stability | Stable in light and air[2] |